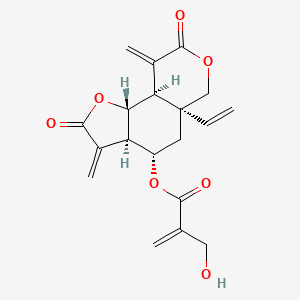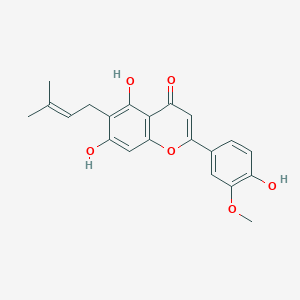
カンナビフラビン B
概要
説明
Cannflavin B is a prenylated flavonoid found exclusively in the Cannabis sativa plant. It is one of the three known cannflavins, the others being Cannflavin A and Cannflavin C. Cannflavin B is recognized for its potent anti-inflammatory properties, which are attributed to its ability to inhibit prostaglandin E2 production .
科学的研究の応用
Cannflavin B has been extensively studied for its potential therapeutic applications:
Anti-inflammatory: Cannflavin B inhibits prostaglandin E2 production, making it a potential candidate for treating inflammatory disorders.
Neuroprotective: Cannflavin B has demonstrated neuroprotective effects in preclinical models, suggesting its potential use in treating neurodegenerative diseases.
Antioxidant: The compound exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
作用機序
Cannflavin B exerts its effects through several molecular pathways:
Inhibition of Prostaglandin E2 Production: Cannflavin B inhibits the enzyme microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), reducing the production of prostaglandin E2.
Induction of Apoptosis: In cancer cells, Cannflavin B induces apoptosis by activating caspase pathways and promoting autophagy.
Antioxidant Activity: Cannflavin B scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative damage.
Safety and Hazards
将来の方向性
Cannflavin B has shown promising results in reducing the viability of taxol-resistant breast cancer cells . It can act synergistically with cannabinoids and paclitaxel . Future studies should be completed in in vivo models to confirm the anti-cancer effects of cannflavin A and B . There is growing evidence to demonstrate that cannflavins may have significant therapeutic potentials in a number of research areas .
生化学分析
Biochemical Properties
Cannflavin B plays a significant role in biochemical reactions, primarily due to its ability to inhibit the production of prostaglandin E2, a key mediator of inflammation . This inhibition is achieved through the interaction of cannflavin B with enzymes such as microsomal prostaglandin E synthase-1 and 5-lipoxygenase . These interactions are crucial as they help reduce inflammation and pain, making cannflavin B a potential candidate for anti-inflammatory therapies.
Cellular Effects
Cannflavin B has been shown to exert various effects on different cell types. In cancer cells, particularly chemotherapeutic-resistant breast cancer cells, cannflavin B induces apoptosis, promotes autophagy, and reduces invasiveness . Additionally, it has been observed to suppress the proliferation of cancerous cells by arresting the cell cycle and increasing apoptosis . These effects are mediated through the modulation of cell signaling pathways and gene expression, highlighting the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, cannflavin B exerts its effects through several mechanisms. It inhibits the production of prostaglandin E2 by targeting microsomal prostaglandin E synthase-1 and 5-lipoxygenase . Additionally, cannflavin B interacts with the vanilloid receptor, which plays a crucial role in the perception of pain, heat, and inflammation . This interaction leads to the desensitization of the receptor, thereby reducing nocifensive responses to noxious thermal stimuli . These molecular interactions underline the compound’s potential in pain management and anti-inflammatory therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cannflavin B have been observed to change over time. Prolonged exposure to cannflavin B has been shown to hinder heat avoidance in Caenorhabditis elegans, indicating its potential as a pain therapy . No antinociceptive effect was observed six hours post-exposure, suggesting that the compound’s effects may diminish over time . Additionally, studies have shown that cannflavin B can induce apoptosis and reduce cell viability in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of cannflavin B vary with different dosages in animal models. In chemotherapeutic-resistant breast cancer cell lines, cannflavin B reduced cell viability in a dose-dependent manner while not affecting the viability of non-tumorigenic breast cell lines . This indicates that higher doses of cannflavin B may be more effective in inducing apoptosis and reducing cell proliferation. It is essential to determine the optimal dosage to avoid potential toxic or adverse effects.
Metabolic Pathways
Cannflavin B is involved in several metabolic pathways, including the general flavone pathway. It is synthesized in the cannabis plant through a unique genetic biosynthetic pathway that involves two enzymes, which transform general plant flavones into cannabis-specific flavones . These enzymes modify the flavone structure through methylation and prenylation reactions, enhancing cellular retention and access to various cell targets . This metabolic pathway is crucial for the production and therapeutic potential of cannflavin B.
Transport and Distribution
Cannflavin B is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the unique structure of cannflavin B, which includes a vanillyl group, enhances its cellular retention and access to various cell targets .
Subcellular Localization
The subcellular localization of cannflavin B plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that cannflavin B reaches its intended cellular targets, thereby enhancing its therapeutic potential. The compound’s localization within cells is essential for its ability to modulate cellular processes and exert its anti-inflammatory and anticancer effects.
準備方法
Synthetic Routes and Reaction Conditions: Cannflavin B can be synthesized through a series of chemical reactions involving the prenylation of chrysoeriol. The process typically involves the use of methylation and prenylation reactions to modify the flavone structure . The synthetic route includes the following steps:
Condensation Reaction: Chrysoeriol is condensed with diethyl carbonate under alkaline conditions.
Prenylation: The resulting compound is then reacted with a halide (such as isopentenyl bromide) under alkaline conditions to introduce the prenyl group.
Final Reaction: The intermediate product undergoes further reactions to yield Cannflavin B.
Industrial Production Methods: Industrial production of Cannflavin B involves the extraction of the compound from Cannabis sativa using solvent extraction methods. High-Performance Liquid Chromatography (HPLC) is commonly used to isolate and purify Cannflavin B from the plant material .
化学反応の分析
Types of Reactions: Cannflavin B undergoes various chemical reactions, including:
Oxidation: Cannflavin B can be oxidized to form quinones.
Reduction: Reduction reactions can convert Cannflavin B into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
類似化合物との比較
Cannflavin B is unique among flavonoids due to its specific prenylation pattern and its exclusive presence in Cannabis sativa. Similar compounds include:
Cannflavin A: Another prenylated flavonoid found in Cannabis sativa, known for its anti-inflammatory properties.
Isocannflavin B: An isomer of Cannflavin B with similar properties but a slightly different chemical structure.
Chrysoeriol: A precursor in the biosynthesis of Cannflavin B, found in various plants.
Cannflavin B stands out due to its potent anti-inflammatory and anti-cancer properties, making it a promising candidate for therapeutic applications.
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-13-15(23)9-19-20(21(13)25)16(24)10-17(27-19)12-5-7-14(22)18(8-12)26-3/h4-5,7-10,22-23,25H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCUTZUASDSIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317814 | |
| Record name | Cannaflavin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76735-58-5 | |
| Record name | Cannflavin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76735-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannflavin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannaflavin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNFLAVIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK2PPP6QRW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the biosynthesis of Cannflavin B?
A1: Cannflavin B is biosynthesized in Cannabis sativa through a specific branch of the flavonoid pathway. [] The process involves two key enzymes:
- CsOMT21 (O-methyltransferase): This enzyme converts the common plant flavonoid luteolin into chrysoeriol. []
- CsPT3 (Aromatic prenyltransferase): CsPT3 catalyzes the addition of dimethylallyl diphosphate (DMAPP) to chrysoeriol, resulting in the formation of Cannflavin B. []
Q2: How potent is Cannflavin B as an anti-inflammatory agent compared to other compounds?
A2: Cannflavin A and Cannflavin B have been identified as potent anti-inflammatory agents. Notably, they exhibit 30 times the anti-inflammatory activity of aspirin in inhibiting prostaglandin E2 production. []
Q3: What is the molecular formula and weight of Cannflavin B?
A3: While the provided abstracts do not explicitly state the molecular formula and weight of Cannflavin B, they provide its chemical name: 8-Prenyl-4',5,7-trihydroxyflavone. Based on this, we can deduce its molecular formula to be C20H20O5 and its molecular weight to be 336.37 g/mol.
Q4: Has Cannflavin B been isolated from any Cannabis strain? What other related compounds have been found alongside it?
A4: Yes, Cannflavin B has been successfully isolated from a high potency variety of Cannabis sativa L. along with other compounds like cannabigerolic acid, cannabigerol, cannabispirone, and dehydrocannabifuran. [] Additionally, a new cannabinoid derivative, 2α-hydroxy-Δ3,7-cannabitriol, was isolated from the industrial hemp cultivar Futura 75 alongside Cannflavin B. []
Q5: Are there any known structural isomers of Cannflavin B? How are they distinguished?
A5: Yes, Cannflavin B has an isomer called isocannflavin B. They differ in the position of the prenyl group on the flavone core. Cannflavin B has the prenyl group at the 8-position, while isocannflavin B has it at the 6-position. [] These isomers can be distinguished through spectroscopic analysis, particularly by NMR. []
Q6: What is the significance of the prenyl group in Cannflavin B's structure?
A6: While the provided abstracts don't directly address the prenyl group's specific function, they highlight its importance in Cannflavin B's biosynthesis. The prenylation of chrysoeriol by CsPT3 is a key step in the formation of Cannflavin B. [] Further research is needed to fully elucidate the prenyl group's contribution to Cannflavin B's biological activity.
Q7: Does the presence of Cannflavin B in Cannabis impact its overall pharmacological profile?
A7: While the provided abstracts don't explicitly confirm this, research suggests that non-cannabinoid compounds like Cannflavin B could potentially influence the overall pharmacological effects of Cannabis. This is particularly relevant considering the structural similarities and potential biogenetic relationships between bibenzyls, cannabinoids, and flavonoids found in Cannabis. []
Q8: What analytical techniques are commonly used to characterize and quantify Cannflavin B?
A8: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to isolate, characterize, and quantify Cannflavin B. [, ] Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to analyze the essential oil composition of Cannabis, which may contain other related compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



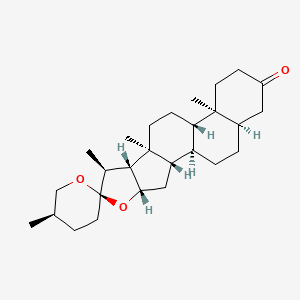
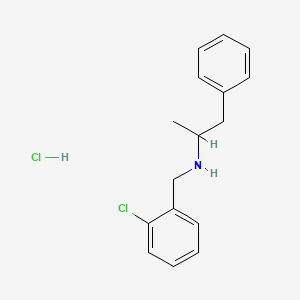
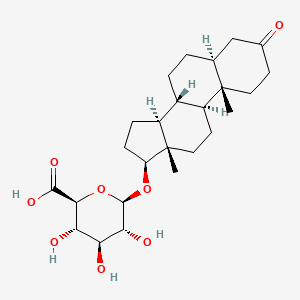


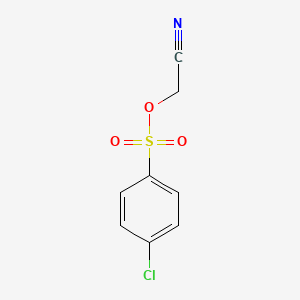


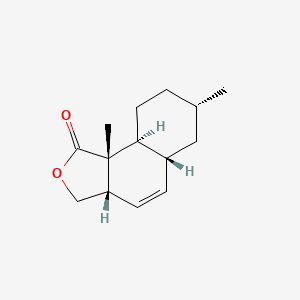

![4'-Hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione](/img/structure/B1205542.png)

